1,3-Dichloro-2-phenylpropan-2-ol
Overview
Description
1,3-Dichloro-2-phenylpropan-2-ol is an organic compound with the molecular formula C₉H₁₀Cl₂O It is a colorless liquid that is used as an intermediate in various chemical reactions and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-phenylpropan-2-ol can be synthesized through several methods. One common method involves the chlorination of 2-phenylpropan-2-ol using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The chlorination reaction is carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-phenylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and other oxidizing agents are used. The reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used. The reactions are conducted under mild to moderate temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted phenylpropanols and their derivatives.
Oxidation Reactions: Products include phenylpropanones and phenylpropanoic acids.
Reduction Reactions: Products include phenylpropanols and other reduced derivatives.
Scientific Research Applications
1,3-Dichloro-2-phenylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-phenylpropan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates and the subsequent chemical transformations.
Comparison with Similar Compounds
1,3-Dichloro-2-phenylpropan-2-ol can be compared with other similar compounds, such as:
1,3-Dichloropropan-2-ol: This compound has a similar structure but lacks the phenyl group. It is used in the production of epichlorohydrin and other chemicals.
2-Phenylpropan-2-ol: This compound lacks the chlorine atoms and is used as a precursor in various organic syntheses.
1,3-Dichloro-2-propanol: This compound is used in the production of epoxy resins and other industrial products.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
1,3-dichloro-2-phenylpropan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c10-6-9(12,7-11)8-4-2-1-3-5-8/h1-5,12H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWMBCIVHSJEIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)(CCl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283183 | |
Record name | 1,3-dichloro-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87234-28-4 | |
Record name | NSC30272 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-dichloro-2-phenylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90283183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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